5-Chloroindole
Overview
Description
5-Chloroindole is a halogenated derivative of indole, an important heterocyclic compound. Indole and its derivatives are widely recognized for their biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
5-Chloroindole primarily targets the 5-HT₃ receptor , a ligand-gated ion channel . This receptor is a prototypical member of the Cys-loop ligand-gated ion channel (LGIC) superfamily and an established therapeutic target . Indole derivatives, including this compound, bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
This compound acts as a positive allosteric modulator of the 5-HT₃ receptor . It potentiates agonist (5-HT) and particularly partial agonist-induced h5-HT₃A receptor-mediated responses . This effect of this compound is also apparent at the mouse native 5-HT₃ receptor . Radioligand-binding studies identified that this compound induced a small (≈ twofold) increase in the apparent affinity of 5-HT for the h5-HT₃A receptor .
Biochemical Pathways
This compound affects the biochemical pathways associated with the 5-HT₃ receptor. It can reactivate desensitized 5-HT₃ receptors . The modulation of this receptor function can lead to various physiological changes, as this receptor is involved in numerous biological activities .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of responses mediated by the 5-HT₃ receptor . This can lead to various physiological effects, given the wide-ranging roles of this receptor in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of bacterial signaling, indole compounds, including halogenated indoles like this compound, have been shown to play significant roles . .
Biochemical Analysis
Biochemical Properties
5-Chloroindole has been found to interact with various enzymes and proteins. It is known to potentiate agonist (5-HT) and particularly partial agonist induced h5-HT3A receptor-mediated responses . This effect of this compound was also apparent at the mouse native 5-HT3 receptor .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the 5-HT3 receptor . It has been reported to have antimicrobial and antibiofilm activities against Uropathogenic Escherichia coli .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as a positive allosteric modulator of the 5-HT3 receptor . Radioligand-binding studies identified that this compound induced a small increase in the apparent affinity of 5-HT for the h5-HT3A receptor .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. It undergoes electropolymerization to form a redox-active film consisting of a cyclic trimer and chains of linked cyclic trimer (polymer) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloroindole can be synthesized using various methods. One common method involves the reaction of 3-chlorobenzaldehyde with an appropriate nitrogen source under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxides, while substitution reactions can produce a wide range of substituted indole derivatives .
Scientific Research Applications
5-Chloroindole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 5-Bromoindole
- 5-Iodoindole
- 4-Fluoroindole
- 7-Chloroindole
Comparison: 5-Chloroindole is unique due to the presence of a chlorine atom at the 5-position, which imparts distinct chemical and biological properties. Compared to other halogenated indoles, such as 5-Bromoindole and 5-Iodoindole, this compound often exhibits different reactivity and potency in various applications. Its specific substitution pattern makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
5-chloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTGFBZJLDLWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169793 | |
Record name | 5-Chloroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-32-1 | |
Record name | 5-Chloroindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17422-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloroindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17422-32-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloroindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLOROINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMJ30GB9J6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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